molecular formula C6H5ClF2N2O B1415788 3-Chloro-4-(difluoromethoxy)pyridin-2-amine CAS No. 2231676-69-8

3-Chloro-4-(difluoromethoxy)pyridin-2-amine

Cat. No.: B1415788
CAS No.: 2231676-69-8
M. Wt: 194.56 g/mol
InChI Key: RFGGTZUBRUIGNK-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H5ClF2N2O and a molecular weight of 194.57 g/mol It is a pyridine derivative, characterized by the presence of a chloro group at the third position, a difluoromethoxy group at the fourth position, and an amine group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a chlorine atom in a precursor compound with a difluoromethoxy group using potassium fluoride (KF) as a reagent . The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and ethanol (EtOH), and the reaction is typically carried out at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethoxy)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethoxy)pyridin-2-amine depends on its specific application. In pharmaceuticals, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target . In agrochemicals, the compound may inhibit essential biological processes in pests, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(difluoromethoxy)pyridin-2-amine is unique due to the combination of its chloro, difluoromethoxy, and amine groups, which confer specific chemical properties and reactivity. The presence of the difluoromethoxy group enhances its stability and biological activity compared to similar compounds .

Properties

IUPAC Name

3-chloro-4-(difluoromethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O/c7-4-3(12-6(8)9)1-2-11-5(4)10/h1-2,6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGGTZUBRUIGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1OC(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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